1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolophthalazine family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- typically involves the condensation of appropriate phthalazine derivatives with triazole precursors. One common method includes the reaction of 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate, followed by further functionalization steps . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- involves its interaction with specific molecular targets, such as bromodomains and other protein receptors. These interactions can inhibit the activity of enzymes and disrupt cellular pathways, leading to therapeutic effects. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- can be compared with other similar compounds, such as:
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds also exhibit diverse biological activities and are used in drug design and development.
1,2,4-Triazolo(4,3-a)phthalazines: Known for their inhibitory effects on bromodomains, these compounds share structural similarities but differ in their specific biological targets and activities.
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-ethyl-3-phenyl- lies in its specific molecular interactions and the potential for developing targeted therapies with minimal side effects .
Eigenschaften
CAS-Nummer |
87539-91-1 |
---|---|
Molekularformel |
C17H15N5 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
N-ethyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C17H15N5/c1-2-18-15-13-10-6-7-11-14(13)17-20-19-16(22(17)21-15)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,21) |
InChI-Schlüssel |
UTOJJUJERHHGQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.